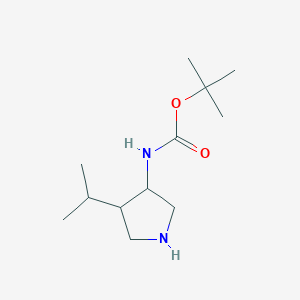

Tert-butyl (4-isopropylpyrrolidin-3-yl)carbamate

Description

Tert-butyl (4-isopropylpyrrolidin-3-yl)carbamate (CAS: 2306255-25-2) is a carbamate-protected amine derivative featuring a pyrrolidine ring substituted with an isopropyl group at the 4-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where carbamates are widely used to protect amine functionalities during multi-step syntheses. Its stereochemical configuration, ((3R,4S)-4-isopropylpyrrolidin-3-yl), is significant for applications requiring enantioselectivity, such as in the development of chiral ligands or bioactive molecules .

Properties

Molecular Formula |

C12H24N2O2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

tert-butyl N-(4-propan-2-ylpyrrolidin-3-yl)carbamate |

InChI |

InChI=1S/C12H24N2O2/c1-8(2)9-6-13-7-10(9)14-11(15)16-12(3,4)5/h8-10,13H,6-7H2,1-5H3,(H,14,15) |

InChI Key |

IRVJMBINNUQSFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CNCC1NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-isopropylpyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-isopropylpyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired carbamate product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-isopropylpyrrolidin-3-yl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces amines. Substitution reactions result in the formation of various substituted carbamates.

Scientific Research Applications

Tert-butyl (4-isopropylpyrrolidin-3-yl)carbamate has several scientific research applications:

Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl (4-isopropylpyrrolidin-3-yl)carbamate involves the cleavage of the carbamate group under specific conditions, such as acidic or enzymatic hydrolysis. This cleavage releases the active amine, which can then interact with molecular targets in the body. The molecular targets and pathways involved depend on the specific application and the active amine released.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl (4-isopropylpyrrolidin-3-yl)carbamate, a comparative analysis with structurally analogous carbamates is provided below. The comparison focuses on structural features , synthetic utility , and documented applications .

Table 1: Structural and Functional Comparison of Tert-butyl Carbamates

Key Comparative Insights

Core Structure Influence on Reactivity :

- The pyrrolidine core in the target compound offers a rigid, five-membered ring system, enhancing stereochemical control in asymmetric synthesis compared to the more flexible cyclohexane derivatives (e.g., ). However, cyclopentane-based carbamates (e.g., ) exhibit superior conformational stability in aqueous media due to reduced ring strain.

Substituent Effects on Bioactivity :

- The isopropyl group in the target compound contributes to increased lipophilicity, favoring blood-brain barrier penetration in CNS-targeting drug candidates. In contrast, fluoro-pyridinyl substituents (e.g., ) enhance metabolic stability and receptor-binding affinity in kinase inhibitors.

Synthetic Versatility :

- The target compound’s carbamate group enables facile deprotection under mild acidic conditions (e.g., TFA), a trait shared with other tert-butyl carbamates (e.g., ). However, naphthyridine-containing derivatives () require specialized coupling reagents (e.g., HATU) due to steric hindrance.

Documented Applications :

- The target compound is frequently cited in kinase inhibitor syntheses (e.g., JAK/STAT pathway modulators), whereas cyclohexane derivatives () are prioritized in peptide-mimetic scaffolds for protease inhibition.

Research Findings and Limitations

- Crystallographic Data : While the target compound lacks publicly available crystallographic data, structurally similar carbamates (e.g., ) have been resolved via SHELX-based refinement , highlighting the importance of stereochemical precision in drug design.

- Stability : Tert-butyl carbamates generally exhibit superior thermal stability compared to benzyl or Fmoc-protected analogs. However, the isopropyl-pyrrolidine derivative may show reduced solubility in polar solvents, necessitating formulation optimization .

Biological Activity

Tert-butyl (4-isopropylpyrrolidin-3-yl)carbamate, often referred to as M4, is a compound of increasing interest in pharmacological research, particularly for its potential neuroprotective effects. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

M4 exhibits several biological activities primarily through its inhibition of key enzymes involved in neurodegenerative processes:

- β-secretase Inhibition : M4 has been shown to inhibit β-secretase with an IC50 value of 15.4 nM. This enzyme is crucial in the amyloidogenic pathway that leads to the formation of amyloid plaques, characteristic of Alzheimer's disease (AD) .

- Acetylcholinesterase Inhibition : The compound also acts as an acetylcholinesterase inhibitor with a Ki value of 0.17 μM, enhancing cholinergic neurotransmission which is often impaired in neurodegenerative conditions .

- Amyloid Aggregation Prevention : M4 significantly inhibits the aggregation of amyloid beta peptide (Aβ) with an 85% reduction observed at a concentration of 100 μM .

In Vitro Studies

In vitro experiments have demonstrated that M4 possesses a moderate protective effect against Aβ-induced toxicity in astrocytes. When astrocytes were treated with Aβ1-42, cell viability dropped significantly; however, co-treatment with M4 improved cell viability from 43.78% to 62.98% . The compound also reduced levels of pro-inflammatory cytokines such as TNF-α, indicating its potential anti-inflammatory properties.

In Vivo Studies

In vivo assessments using a scopolamine-induced model of cognitive impairment revealed that while M4 reduced Aβ levels and β-secretase activity, it did not achieve statistical significance compared to controls treated with galantamine . This suggests that while M4 has beneficial properties, its bioavailability in the brain may limit its effectiveness.

Case Studies and Research Findings

Research surrounding M4 includes various studies that highlight its potential therapeutic applications:

- Neuroprotection Against Aβ Toxicity : A study demonstrated that M4 could protect astrocytes from Aβ-induced cytotoxicity, showcasing its role in mitigating oxidative stress and inflammation associated with neurodegeneration .

- Multi-target Approach for Alzheimer's Disease : Given the multifactorial nature of AD, M4's ability to target multiple pathways (both β-secretase and acetylcholinesterase inhibition) positions it as a candidate for multimodal therapeutic strategies aimed at modifying disease progression .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.